4-(3-Cyanophenoxy)butyric acid
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C11H11NO3 |
|---|---|
Molecular Weight |
205.21 g/mol |
IUPAC Name |
4-(3-cyanophenoxy)butanoic acid |
InChI |
InChI=1S/C11H11NO3/c12-8-9-3-1-4-10(7-9)15-6-2-5-11(13)14/h1,3-4,7H,2,5-6H2,(H,13,14) |
InChI Key |
PTTVNVSDUYXNBT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)OCCCC(=O)O)C#N |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations of 4 3 Cyanophenoxy Butyric Acid
Established Synthetic Pathways for 4-(3-Cyanophenoxy)butyric Acid
The most common and direct approach to synthesizing this compound and its analogues is through the Williamson ether synthesis, followed by the hydrolysis of an ester intermediate. wikipedia.orgmasterorganicchemistry.com This method involves the formation of an ether linkage between a phenol (B47542) and an alkyl halide.
Precursor Synthesis and Reactant Selection
The synthesis logically commences with two primary precursors: a phenolic component and a four-carbon aliphatic chain.
Phenolic Precursor : The standard starting material is 3-cyanophenol (B46033) (also known as 3-hydroxybenzonitrile). nih.govsigmaaldrich.com This compound provides the core aromatic and nitrile functionalities of the target molecule.
Aliphatic Precursor : A four-carbon electrophile is required to introduce the butyric acid side chain. Common choices include:
Ethyl 4-bromobutyrate : This is a frequently used reactant where the bromine atom serves as a good leaving group for the nucleophilic substitution reaction. The ester group prevents the carboxylic acid from interfering with the base-mediated ether synthesis and can be easily hydrolyzed in a subsequent step.
γ-Butyrolactone : This cyclic ester can also be used. The reaction involves a base-catalyzed ring-opening by the phenoxide ion.
The selection between these precursors often depends on commercial availability, cost, and desired reaction conditions. The use of ethyl 4-bromobutyrate is generally more straightforward for this specific synthesis.
Stereoselective Synthesis Approaches for Chiral Analogues
While this compound itself is achiral, the synthesis of chiral analogues, particularly those with stereocenters on the butyric acid chain, is of significant interest. This can be achieved by employing stereoselective methods to prepare chiral building blocks. nih.govnih.gov
Use of Chiral Precursors : One strategy is to start with an enantiomerically pure precursor. For example, chiral epoxy- or halo-butyric acid derivatives can be used. The reaction of (S)-3,4-epoxybutyric acid salts with a cyanide source can yield (R)-4-cyano-3-hydroxybutyric acid, which can then be further functionalized. google.com
Enzymatic Methods : Enzymes can be used for the kinetic resolution of racemic intermediates or for the asymmetric reduction of prochiral substrates. For instance, D-Lactate dehydrogenase can be used for the stereospecific reduction of an α-keto acid to produce an (R)-α-hydroxy acid. nih.gov
Asymmetric Catalysis : Chiral catalysts can guide the reaction to favor one enantiomer. Lewis acid-catalyzed asymmetric reactions, such as the ring-opening of aziridines with ketene (B1206846) silyl (B83357) acetals, can produce chiral β-substituted γ-amino-butyric acid derivatives, which are valuable analogues. rsc.orgresearchgate.net
Derivatization Strategies for this compound
The dual functionality of this compound allows for selective modifications at either the carboxylic acid group or the phenoxy ring system.
Modifications at the Carboxylic Acid Moiety (e.g., Esterification, Amidation)
The carboxylic acid group is a primary site for derivatization, commonly converted into esters and amides to modulate the compound's properties.
Esterification : The conversion of the carboxylic acid to an ester can be accomplished through several methods:
Fischer Esterification : Reaction with an alcohol in the presence of a strong acid catalyst (e.g., H₂SO₄). This is a classic method but may not be suitable for sensitive substrates due to the harsh conditions. chemistrysteps.com
Reaction with Alkyl Halides : Deprotonation of the carboxylic acid to form a carboxylate salt, followed by SN2 reaction with an alkyl halide. chemistrysteps.com
Coupling Reagents : The use of coupling agents is highly efficient, especially for sterically hindered alcohols or acids. google.comgoogle.comresearchgate.net Reagents like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) activate the carboxylic acid, facilitating attack by the alcohol. organic-chemistry.org Additives like 4-(dimethylamino)pyridine (DMAP) are often used as catalysts.
Amidation : The formation of an amide bond with a primary or secondary amine is a cornerstone of medicinal chemistry. luxembourg-bio.combachem.com This transformation almost always requires the activation of the carboxylic acid.
Coupling Reagents : A wide array of coupling reagents has been developed to facilitate amide bond formation under mild conditions. These reagents convert the hydroxyl group of the acid into a better leaving group. Common examples are summarized in the table below. nih.gov
Table 2: Common Coupling Reagents for Amidation
| Reagent Class | Examples | Activator/Additive | Key Features |
|---|---|---|---|
| Carbodiimides | DCC, DIC, EDC | HOBt, HOAt | Widely used, inexpensive. By-product removal can be an issue (DCC). peptide.com |
| Phosphonium Salts | BOP, PyBOP, PyAOP | - | High reactivity, but BOP produces carcinogenic HMPA. bachem.com |
| Uronium/Aminium Salts | HBTU, HATU, TBTU | HOBt, HOAt | Very efficient, fast reactions, less racemization. nih.govpeptide.com |
Functionalization of the Phenoxy Ring System
The aromatic ring and its cyano substituent offer further opportunities for chemical modification.
Transformations of the Cyano Group : The nitrile functionality can be converted into other important functional groups:
Hydrolysis : The nitrile can be hydrolyzed to a carboxylic acid under strong acidic (e.g., refluxing HCl) or basic (e.g., refluxing NaOH) conditions. chemistrysteps.comlibretexts.org This would transform the molecule into 4-(3-carboxyphenoxy)butyric acid.
Reduction to an Amine : Strong reducing agents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation can reduce the nitrile to a primary amine (aminomethyl group). libretexts.orgorganic-chemistry.org
Reduction to an Aldehyde : The Stephen reaction, using stannous chloride and HCl, can reduce the nitrile to an imine, which is then hydrolyzed to an aldehyde. ncert.nic.in
Electrophilic Aromatic Substitution (SEAr) : The aromatic ring can undergo substitution reactions such as nitration, halogenation, and Friedel-Crafts reactions. wikipedia.orgmasterorganicchemistry.com The position of substitution is directed by the existing groups:
The phenoxy group (-O-Alkyl) is an activating group and an ortho, para-director.
The cyano group (-CN) is a deactivating group and a meta-director. lkouniv.ac.in
The positions on the ring relative to the existing substituents are:
Position 2: ortho to the ether, ortho to the nitrile
Position 4: para to the ether, ortho to the nitrile
Position 5: meta to the ether, para to the nitrile
Position 6: ortho to the ether, meta to the nitrile
The powerful activating and ortho, para-directing effect of the ether group will dominate over the deactivating, meta-directing effect of the nitrile. Therefore, electrophilic attack is most likely to occur at positions 4 and 6, which are para and ortho to the strongly activating phenoxy group, respectively. wikipedia.org Steric hindrance may favor substitution at the less hindered position 4.
Exploration of Linker Length Variations
The synthesis of phenoxyalkanoic acids, the class of compounds to which this compound belongs, is a well-established process in organic chemistry. The general synthetic route involves the reaction of a phenol with a haloalkanoic acid or its ester derivative. In the case of this compound, this would typically involve the reaction of 3-cyanophenol with a 4-halobutyric acid derivative, such as ethyl 4-bromobutyrate, in the presence of a base.
A key aspect of synthetic exploration for this class of molecules is the variation of the aliphatic chain that links the phenoxy group to the carboxylic acid, often referred to as the "linker." The length of this linker can significantly influence the physicochemical properties and biological activity of the resulting molecule. By systematically altering the length of the alkanoic acid chain, chemists can fine-tune these properties for specific applications.
The synthesis of analogs of this compound with different linker lengths can be achieved by employing different haloalkanoic acid esters in the initial synthetic step. For instance, the use of ethyl 3-bromopropionate would result in a shorter propionic acid linker, while ethyl 5-bromovalerate would yield a longer pentanoic acid chain. This modular approach allows for the creation of a library of compounds with systematically varied linker lengths.
The following table illustrates the reactants that could be used to synthesize a series of 4-(3-cyanophenoxy)alkanoic acids with varying linker lengths:
| Desired Linker Length (n) | Haloalkanoic Acid Ester | Resulting Compound |
| 2 (Acetic acid) | Ethyl 2-bromoacetate | 2-(3-Cyanophenoxy)acetic acid |
| 3 (Propionic acid) | Ethyl 3-bromopropionate | 3-(3-Cyanophenoxy)propionic acid |
| 4 (Butyric acid) | Ethyl 4-bromobutyrate | This compound |
| 5 (Valeric acid) | Ethyl 5-bromovalerate | 5-(3-Cyanophenoxy)valeric acid |
While the general principles of these syntheses are straightforward, the specific reaction conditions, such as the choice of base, solvent, and temperature, would need to be optimized for each analog to ensure high yields and purity. Research into the structure-activity relationships of similar compounds has shown that even subtle changes in linker length can have a profound impact on their biological and chemical properties.
Application of this compound as a Synthetic Precursor
The trifunctional nature of this compound, possessing a cyano group, an ether linkage, and a carboxylic acid, makes it a valuable precursor in the synthesis of more complex molecules. Each of these functional groups can be selectively targeted and transformed, allowing for a wide range of derivatizations and applications in building block chemistry.
Role in the Synthesis of Complex Molecular Architectures
The presence of a terminal carboxylic acid group makes this compound a suitable starting point for the construction of larger and more complex molecular architectures, such as macrocycles and polymers.
Macrocyclization: Macrocycles are large cyclic molecules that are of significant interest in medicinal chemistry and materials science. nih.gov The carboxylic acid functionality of this compound can be activated and then reacted with another functional group within the same or a different molecule to form a large ring. For example, if the molecule were functionalized with a terminal amino group, an intramolecular amidation reaction could lead to the formation of a macrolactam. Alternatively, intermolecular reactions with di- or poly-functional molecules could lead to the formation of larger cyclic structures.
Polymer Synthesis: Carboxylic acids are common monomers in the synthesis of polyesters and polyamides. This compound could potentially be used as a monomer in polymerization reactions. For example, it could be copolymerized with a diol to form a polyester, or with a diamine to form a polyamide. The cyanophenyl group would then be a pendant group on the polymer chain, imparting specific properties to the resulting material. The synthesis of polymers with C3-symmetry has been explored using various polymerization techniques, including oxidative polymerization and Schiff-base polymerization. nih.gov
While specific examples of the use of this compound in the synthesis of complex molecular architectures are not abundant in the readily available literature, the chemical principles governing its reactivity strongly suggest its potential in these applications.
Utilization in Building Block Chemistry
In the context of building block chemistry, this compound serves as a versatile scaffold that can be elaborated in a number of ways. nbinno.comnih.govsigmaaldrich.com The distinct reactivity of its three main components allows for a modular and strategic approach to the synthesis of a wide array of target molecules.
The key functional groups and their potential transformations are summarized in the table below:
| Functional Group | Potential Transformations |
| Carboxylic Acid | - Esterification with various alcohols- Amidation with primary or secondary amines- Reduction to a primary alcohol- Conversion to an acyl halide for further reactions |
| Cyano Group | - Hydrolysis to a carboxylic acid (potentially leading to a di-acid)- Reduction to a primary amine- [2+3] Cycloaddition reactions with azides to form tetrazoles |
| Aromatic Ring | - Electrophilic aromatic substitution (e.g., nitration, halogenation), although the cyano group is deactivating- Nucleophilic aromatic substitution under specific conditions |
This multi-faceted reactivity allows chemists to use this compound as a starting material to introduce the cyanophenoxybutyrate moiety into a larger molecule, or to use it as a core structure to build upon by modifying its functional groups. For instance, the carboxylic acid could be coupled to an amino acid or a peptide, while the cyano group could be transformed into an amine and then further functionalized. This versatility makes it a valuable tool in the synthesis of novel compounds for various applications, including drug discovery and materials science.
Advanced Spectroscopic and Chromatographic Techniques for 4 3 Cyanophenoxy Butyric Acid Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structure Elucidation
NMR spectroscopy is a cornerstone technique for elucidating the molecular structure of organic compounds. researchgate.netomicsonline.org By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, it is possible to map out the connectivity and chemical environment of each atom within the 4-(3-Cyanophenoxy)butyric acid molecule.
Proton Nuclear Magnetic Resonance (¹H NMR) Analysis
Proton NMR (¹H NMR) provides information on the number of chemically distinct protons, their neighboring protons (spin-spin coupling), and their electronic environment. For this compound, the ¹H NMR spectrum is expected to show distinct signals corresponding to the aromatic protons on the cyanophenyl ring and the aliphatic protons of the butyric acid chain.
The aromatic region would display complex multiplets for the four protons on the 1,3-disubstituted benzene ring. The aliphatic portion of the molecule would present three distinct signals: a triplet for the two protons adjacent to the ether oxygen (O-CH₂), a triplet for the two protons adjacent to the carbonyl group (CH₂-COOH), and a multiplet (a quintet or sextet) for the central two protons of the butyric acid chain (-CH₂-). nih.govchemicalbook.com A broad singlet, typically found far downfield, would correspond to the acidic proton of the carboxylic acid group. hmdb.ca
Table 1: Predicted ¹H NMR Signals for this compound
| Proton Group | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Integration |
| Carboxylic Acid (-COOH) | > 10.0 | Broad Singlet | 1H |
| Aromatic (Ar-H) | 6.9 - 7.4 | Multiplet | 4H |
| Ether Methylene (-O-CH₂) | ~ 4.0 | Triplet | 2H |
| Acid Methylene (-CH₂-COOH) | ~ 2.5 | Triplet | 2H |
| Central Methylene (-CH₂-) | ~ 2.1 | Multiplet | 2H |
Note: Predicted values are based on typical chemical shifts for similar functional groups and may vary depending on the solvent and experimental conditions.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis
Carbon-13 NMR complements ¹H NMR by providing a signal for each chemically unique carbon atom. hmdb.ca For this compound, with its 11 carbon atoms, the spectrum would be expected to show 11 distinct peaks under typical conditions, assuming no accidental overlap.
Key signals would include the carbonyl carbon of the carboxylic acid (typically > 170 ppm), the nitrile carbon (~115-120 ppm), and the aromatic carbons. chemicalbook.comrsc.org The carbon attached to the ether oxygen would appear in the 60-70 ppm range, while the other aliphatic carbons of the butyric acid chain would resonate further upfield. spectrabase.com
Table 2: Predicted ¹³C NMR Signals for this compound
| Carbon Group | Predicted Chemical Shift (ppm) |
| Carboxylic Acid (-C OOH) | 170 - 180 |
| Aromatic (Ar-C -O) | 155 - 165 |
| Aromatic (Ar-C -CN) | 110 - 120 |
| Nitrile (-C N) | 115 - 120 |
| Aromatic (Ar-C H) | 110 - 135 |
| Ether Methylene (-O-C H₂) | 65 - 75 |
| Acid Methylene (-C H₂-COOH) | 30 - 40 |
| Central Methylene (-C H₂-) | 20 - 30 |
Note: Predicted values are based on typical chemical shifts for similar functional groups and may vary depending on the solvent and experimental conditions.
Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC)
Two-dimensional (2D) NMR experiments are essential for unambiguously assigning the signals from 1D spectra and confirming the molecule's connectivity. weebly.comresearchgate.net
COSY (Correlation Spectroscopy) : This experiment identifies protons that are coupled to each other, typically on adjacent carbons. sdsu.edu For this compound, COSY would show correlations between the adjacent methylene groups of the butyric acid chain, confirming their -CH₂-CH₂-CH₂- sequence.
HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence) : These experiments correlate proton signals with the carbon signals of the atoms they are directly attached to (one-bond C-H correlations). libretexts.orgyoutube.com This allows for the definitive assignment of which protons are bonded to which carbons in the molecule.
HMBC (Heteronuclear Multiple Bond Correlation) : This technique is crucial for piecing together the molecular skeleton by showing correlations between protons and carbons that are two or three bonds apart. sdsu.edulibretexts.org For instance, an HMBC spectrum would show a correlation from the protons of the O-CH₂ group to the aromatic carbon attached to the ether oxygen, confirming the connection between the butyric acid chain and the cyanophenyl ring. mdpi.com
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns. rsc.org
Electrospray Ionization Mass Spectrometry (ESI-MS)
Electrospray ionization is a soft ionization technique well-suited for polar, thermally labile molecules like carboxylic acids. nih.govacs.org In negative ion mode, this compound is expected to readily deprotonate to form the [M-H]⁻ ion, allowing for the accurate determination of its molecular weight. In positive ion mode, adducts such as [M+H]⁺, [M+Na]⁺, or [M+NH₄]⁺ may be observed. acs.orgnih.gov
Collision-induced dissociation (CID) of the molecular ion can provide structural confirmation. cdnsciencepub.com Common fragmentation pathways for phenoxycarboxylic acids include cleavage of the ether bond and decarboxylation (loss of CO₂). nih.govcam.ac.uk
Table 3: Expected ESI-MS Ions for this compound (Molecular Formula: C₁₁H₁₁NO₃, Molecular Weight: 205.21 g/mol )
| Ion | Mode | Expected m/z | Description |
| [M-H]⁻ | Negative | 204.07 | Deprotonated molecule |
| [M+H]⁺ | Positive | 206.08 | Protonated molecule |
| [M+Na]⁺ | Positive | 228.06 | Sodium adduct |
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives
Direct analysis of this compound by GC-MS is challenging due to its low volatility and the polar nature of the carboxylic acid group. usherbrooke.ca Therefore, chemical derivatization is typically required to convert the analyte into a more volatile and thermally stable form, such as an ester (e.g., methyl or ethyl ester). springernature.comlibretexts.org This process involves reacting the carboxylic acid with an alcohol or another derivatizing agent. acs.orgnih.gov
Once derivatized, the resulting ester can be analyzed by GC-MS. The mass spectrum of the derivative will show a molecular ion peak corresponding to the ester's mass. The fragmentation pattern will be characteristic of the ester structure, often involving cleavage alpha to the carbonyl group and McLafferty rearrangements, which can help confirm the original structure of the butyric acid chain and its connection to the phenoxy group. whitman.edulibretexts.orgjove.com
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Complex Mixtures
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a powerful analytical technique essential for detecting and quantifying specific compounds within complex biological or chemical matrices. The method combines the separation capabilities of liquid chromatography with the high sensitivity and selectivity of tandem mass spectrometry. For a molecule like this compound, this technique is invaluable for metabolic studies or reaction monitoring where it may be present at low concentrations alongside numerous other components.
The analysis typically involves a reversed-phase liquid chromatography system to separate the compound from other matrix components, followed by electrospray ionization (ESI) to generate molecular ions. In negative ESI mode, this compound would deprotonate to form the [M-H]⁻ ion. This precursor ion is then selected in the first quadrupole, fragmented via collision-induced dissociation (CID), and the resulting product ions are analyzed in the second quadrupole. This process, known as Multiple Reaction Monitoring (MRM), provides exceptional selectivity and sensitivity.
While specific LC-MS/MS studies on this compound are not widely published, methods for structurally similar compounds like phenoxyalkanoic acids and phenylbutyric acid are well-established. nih.govresearchgate.neteurl-pesticides.eu These methods provide a strong basis for developing a robust analytical protocol for the target compound. Derivatization is sometimes employed for short-chain fatty acids to improve chromatographic retention and ionization efficiency, although direct analysis is often possible. unimi.it
Table 1: Representative LC-MS/MS Parameters for Analysis of Aromatic Carboxylic Acids This table is based on established methods for analogous compounds like phenoxyalkanoic acids and can be adapted for this compound.
| Parameter | Value/Description |
| Chromatography System | Ultra-High Performance Liquid Chromatography (UHPLC) |
| Column | C18 Reversed-Phase (e.g., 100 x 2.1 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Flow Rate | 0.4 mL/min |
| Ionization Mode | Electrospray Ionization (ESI), Negative |
| Precursor Ion [M-H]⁻ | m/z 218.07 |
| Potential MRM Transitions | m/z 218.07 → [Fragment 1], m/z 218.07 → [Fragment 2] |
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) is indispensable for the unambiguous identification of a compound by providing its exact mass. nih.gov This allows for the determination of its elemental formula, a critical step in structural elucidation. Techniques like Fourier Transform Ion Cyclotron Resonance (FTICR) or Orbitrap mass spectrometry can achieve mass accuracies in the low parts-per-million (ppm) range, making it possible to distinguish between compounds with the same nominal mass but different elemental compositions. mdpi.com
For this compound (C₁₁H₁₁NO₃), HRMS can confirm its elemental composition by measuring the mass of its molecular ion with high precision. In negative ionization mode, the expected exact mass for the [M-H]⁻ ion would be calculated and compared against the measured value. Furthermore, HRMS can provide high-resolution fragmentation data (MS/MS), which is invaluable for pinpointing the structural characteristics of the molecule. The fragmentation pattern of related compounds, such as 4-Phenoxybutyric acid, shows characteristic losses of the butyric acid side chain. nih.gov For this compound, key fragmentations would be expected from the cleavage of the ether bond and the loss of the butyric acid moiety.
Table 2: HRMS Data for this compound
| Parameter | Value |
| Molecular Formula | C₁₁H₁₁NO₃ |
| Nominal Mass | 219 g/mol |
| Monoisotopic Mass | 219.0739 g/mol |
| Calculated Exact Mass [M-H]⁻ | 218.0666 g/mol |
| Expected Fragmentation Pathways | Cleavage of ether linkage, loss of C₄H₇O₂ (butyric acid moiety), loss of CO₂, decarboxylation |
Chromatographic Purity Assessment and Isolation Methodologies
High-Performance Liquid Chromatography (HPLC) for Analytical and Preparative Purposes
High-Performance Liquid Chromatography (HPLC) is the cornerstone technique for assessing the purity of pharmaceutical compounds and for their isolation. nih.govsielc.com Depending on the scale, HPLC can be used for analytical purposes (quantifying purity) or preparative purposes (isolating bulk material). labcompare.com
Analytical HPLC: For determining the purity of this compound, a reversed-phase HPLC method is typically employed. A C18 column is the standard choice, as it effectively separates compounds based on hydrophobicity. The mobile phase usually consists of a mixture of an aqueous acidic buffer (like phosphoric or formic acid) and an organic solvent such as acetonitrile or methanol. sielc.comchromtech.com.au The acidic buffer suppresses the ionization of the carboxylic acid group, leading to better retention and improved peak shape. Detection is commonly performed using a UV detector, as the aromatic ring in the molecule absorbs UV light. helixchrom.com
Preparative HPLC: When the goal is to isolate and purify this compound from a reaction mixture, the principles of analytical HPLC are scaled up. windows.net This involves using a larger column with a greater diameter, a higher flow rate, and injecting a larger sample volume. The mobile phase composition identified during analytical method development is often adapted for the preparative scale. Fractions are collected as they elute from the column, and those containing the pure compound are combined and the solvent is removed.
Table 3: Typical HPLC Conditions for Analysis of Aromatic Carboxylic Acids This table presents a starting point for method development for this compound based on common practices for similar analytes.
| Parameter | Analytical HPLC | Preparative HPLC |
| Column | C18, 4.6 x 150 mm, 5 µm | C18, 21.2 x 150 mm, 5 µm |
| Mobile Phase A | Water + 0.1% Trifluoroacetic Acid (TFA) | Water + 0.1% Trifluoroacetic Acid (TFA) |
| Mobile Phase B | Acetonitrile + 0.1% TFA | Acetonitrile + 0.1% TFA |
| Gradient | 10-90% B over 15 min | 10-90% B over 10 min |
| Flow Rate | 1.0 mL/min | 20 mL/min |
| Detection | UV at 254 nm | UV at 254 nm |
| Injection Volume | 10 µL | 1-2 mL |
Thin Layer Chromatography (TLC) and Column Chromatography (CC) for Fractionation
Thin Layer Chromatography (TLC) and Column Chromatography (CC) are fundamental purification techniques in organic synthesis. reddit.com TLC is a quick, small-scale method used primarily to determine the number of components in a mixture and to find a suitable solvent system for a larger-scale separation by column chromatography. researchgate.net
For this compound, a polar compound due to its carboxylic acid group, a silica gel plate would be used as the stationary phase. Various mobile phases (eluents), typically mixtures of a non-polar solvent (like hexane or petroleum ether) and a slightly more polar solvent (like ethyl acetate), are tested. eurl-pesticides.eu The ideal eluent system is one that moves the target compound to a retention factor (Rƒ) value of approximately 0.3-0.4, indicating good separation from impurities.
Once an appropriate solvent system is identified via TLC, it can be applied to column chromatography for preparative-scale purification. youtube.com A glass column is packed with silica gel (stationary phase), and the crude sample is loaded onto the top. The eluent (mobile phase) is then passed through the column, and as the components travel down, they separate based on their polarity. Fractions are collected sequentially and analyzed by TLC to identify those containing the pure desired product. Adding a small amount of acid (e.g., acetic acid) to the eluent can help reduce "tailing" of carboxylic acids on the silica gel. reddit.com
Ion Exclusion and Ion Exchange Chromatography for Organic Acid Separation
Ion Exclusion Chromatography (IEC) and Ion Exchange Chromatography are specialized forms of liquid chromatography particularly suited for the separation of ionic compounds like organic acids. oup.com
Ion Exclusion Chromatography (IEC) is effective for separating weak organic acids from strong inorganic acids or from neutral molecules. phenomenex.com The stationary phase is typically a sulfonated cation-exchange resin. In this technique, highly ionized species (strong acids) are repelled by the negatively charged stationary phase (Donnan exclusion) and elute quickly in the void volume. Weakly ionized acids, like this compound, can penetrate the resin pores to varying degrees based on their pKa and size, allowing for separation. nih.gov The separation of aromatic acids can be challenging due to hydrophobic interactions with the resin's polymer backbone, which can cause long retention times. researchgate.net
Ion Exchange Chromatography (IEX) separates molecules based on their net charge. For separating an organic acid, an anion-exchange column with a positively charged stationary phase would be used. At a pH above its pKa, this compound would be deprotonated and carry a negative charge, allowing it to bind to the anion-exchange resin. Elution is then achieved by increasing the ionic strength or changing the pH of the mobile phase to displace the bound analyte. This technique is highly effective for purifying acids from neutral or positively charged impurities. nih.gov
Molecular Interactions and Biochemical Modulations of 4 3 Cyanophenoxy Butyric Acid Analogues
In Vitro Enzyme Inhibition Mechanism Studies
The interaction of small molecules with enzymes is a cornerstone of pharmacological research. Analogues of 4-(3-Cyanophenoxy)butyric acid have been investigated for their potential to inhibit various enzymes, with implications for metabolic and signaling pathways.
Characterization of Inhibition Kinetics (e.g., Competitive, Non-competitive, Uncompetitive)
The mode of enzyme inhibition by a compound determines how it interacts with the enzyme and its substrate. Different types of reversible inhibition—competitive, non-competitive, and uncompetitive—are distinguished by their effects on the enzyme's kinetic parameters, specifically the Michaelis constant (Km) and the maximum velocity (Vmax).
Competitive Inhibition: In this mode, the inhibitor binds to the active site of the enzyme, preventing the substrate from binding. This increases the apparent Km of the enzyme, meaning a higher substrate concentration is required to achieve half of Vmax, while Vmax itself remains unchanged. Many flavonoid aglycones, which share phenolic structures with the compound of interest, are known to be potent competitive inhibitors of enzymes like xanthine (B1682287) oxidase. nih.gov
Non-competitive Inhibition: Here, the inhibitor binds to a site on the enzyme other than the active site (an allosteric site). This binding event alters the enzyme's conformation, reducing its catalytic efficiency. In non-competitive inhibition, Vmax is decreased, but Km remains unchanged.
Uncompetitive Inhibition: This type of inhibition occurs when the inhibitor binds only to the enzyme-substrate complex. This binding leads to a decrease in both Vmax and Km.
Mixed Inhibition: Some compounds can exhibit mixed inhibition, where the inhibitor can bind to both the free enzyme and the enzyme-substrate complex, affecting both Km and Vmax. For instance, studies on asenapine's effect on cytochrome P450 enzymes have shown it can act as a mixed or competitive inhibitor depending on the specific isozyme. nih.gov
The specific inhibition kinetics of this compound have not been detailed in the available literature. However, based on its structural features, including the aromatic ring and carboxylic acid moiety, it could potentially exhibit any of these inhibition types depending on the target enzyme. For example, some phenolic compounds have been shown to be mixed-type inhibitors of xanthine oxidase. nih.gov
Table 1: Types of Reversible Enzyme Inhibition
| Inhibition Type | Effect on Km | Effect on Vmax |
|---|---|---|
| Competitive | Increases | Unchanged |
| Non-competitive | Unchanged | Decreases |
| Uncompetitive | Decreases | Decreases |
| Mixed | Varies | Decreases |
Identification of Target Enzymes (e.g., Cytochrome P450 isoforms, Soluble Epoxide Hydrolase, Xanthine Oxidase)
The structural characteristics of this compound analogues suggest potential interactions with several key enzymes involved in metabolism and signaling.
Soluble Epoxide Hydrolase (sEH): This enzyme is involved in the metabolism of epoxy fatty acids, which are important signaling molecules in inflammatory and cardiovascular pathways. nih.gov Inhibition of sEH can have anti-inflammatory effects. scienceopen.com Urea-based compounds are a well-known class of sEH inhibitors. researchgate.net Given that the broader class of butyric acid derivatives can interact with various biological targets, investigating the effect of this compound on sEH could be a promising area of research.
Xanthine Oxidase (XO): This enzyme plays a critical role in purine (B94841) metabolism, catalyzing the oxidation of hypoxanthine (B114508) and xanthine to uric acid. nih.gov Overactivity of XO is linked to hyperuricemia and gout. frontiersin.org A variety of phenolic and flavonoid compounds have been identified as inhibitors of xanthine oxidase. frontiersin.org The phenoxy group in this compound suggests it could potentially interact with the active site of XO. Kinetic studies on related phenolic compounds have shown them to be effective inhibitors of this enzyme. frontiersin.org
Structural Determinants of Enzyme-Inhibitor Complexes
The specific binding of an inhibitor to an enzyme is determined by a combination of factors, including the three-dimensional structure of the enzyme's active site and the chemical properties of the inhibitor.
Cytochrome P450 Isoforms: The active sites of CYP enzymes are generally hydrophobic, accommodating a wide range of lipophilic substrates. nih.gov The binding of an inhibitor is often stabilized by hydrophobic interactions and, in some cases, by coordination with the heme iron atom. nih.gov The phenoxy and butyric acid moieties of the compound could participate in such interactions within the CYP active site.
Soluble Epoxide Hydrolase (sEH): The active site of sEH contains a catalytic triad (B1167595) and key tyrosine residues that are crucial for catalysis. nih.gov X-ray crystallography studies of sEH in complex with inhibitors have revealed that inhibitors often form hydrogen bonds with these key residues. nih.gov For example, the urea (B33335) carbonyl group of urea-based inhibitors typically forms hydrogen bonds with Tyr381 and Tyr465. nih.gov
Xanthine Oxidase (XO): The active site of xanthine oxidase contains a molybdenum cofactor that is essential for its catalytic activity. mdpi.com Inhibitors of XO, such as flavonoids, often bind in the vicinity of this cofactor, interacting with surrounding amino acid residues through hydrogen bonds and hydrophobic interactions. nih.gov The planar structure of the aromatic ring in many inhibitors is a key feature for effective binding. nih.gov
In Vitro Receptor Binding Profiling
Understanding how a compound interacts with various receptors is fundamental to predicting its pharmacological effects. Radioligand binding assays are a powerful tool for this purpose.
Radioligand Binding Assays for Receptor Affinity Determination (Kd, Bmax)
Radioligand binding assays are used to quantify the interaction between a ligand and a receptor. These assays measure the binding of a radioactively labeled ligand to its receptor, allowing for the determination of key parameters:
Kd (Equilibrium Dissociation Constant): This value represents the concentration of radioligand at which 50% of the receptors are occupied at equilibrium. A lower Kd value indicates a higher binding affinity of the ligand for the receptor.
Bmax (Maximum Binding Capacity): This parameter reflects the total number of receptors in the sample.
While no specific radioligand binding data (Kd and Bmax) for this compound is available in the reviewed literature, studies on structurally related compounds provide some context. For instance, certain phenoxypropanolamine derivatives have been evaluated for their binding affinity to beta3-adrenoceptors, with one compound showing a pKi value of 6.11, indicating micromolar affinity. nih.gov
Table 2: Hypothetical Radioligand Binding Data for an Analogous Compound
| Radioligand | Receptor Target | Kd (nM) | Bmax (fmol/mg protein) |
|---|---|---|---|
| [³H]-Analogue X | Receptor Y | 15.2 | 250 |
| [¹²⁵I]-Analogue Z | Receptor W | 5.8 | 120 |
This table is for illustrative purposes only, as no direct data for this compound was found.
Competition Binding Assays for Ligand Selectivity
Competition binding assays are used to determine the affinity of an unlabeled compound (the competitor) for a receptor by measuring its ability to displace a known radioligand. The results are typically expressed as an IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) or a Ki value (the inhibition constant), which is derived from the IC50. These assays are crucial for determining the selectivity of a compound for different receptor subtypes.
Studies on cyanophenoxy derivatives have demonstrated their potential for selective receptor binding. For example, a series of S-3-(4-cyanophenoxy) propionamides showed high binding affinity for the androgen receptor, with Ki values in the low nanomolar range (2.0 to 3.8 nM). nih.gov Another study on a cyanobenzylpiperidine derivative identified it as a selective high-affinity antagonist for the human dopamine (B1211576) D(4) receptor. nih.gov These findings suggest that the cyanophenoxy moiety can contribute to potent and selective receptor interactions.
Table 3: Competition Binding Data for Structurally Related Compounds
| Compound | Receptor Target | Radioligand | Ki (nM) | Reference |
|---|---|---|---|---|
| S-3-(4-cyanophenoxy) propionamide (B166681) analogue | Androgen Receptor | Not Specified | 2.0 - 3.8 | nih.gov |
| 1-(3-Cyanobenzylpiperidin-4-yl) derivative | Dopamine D(4) Receptor | Not Specified | High Affinity | nih.gov |
| Phenoxybutanoic acid derivative (6e) | Endothelin A Receptor | Not Specified | Nanomolar IC50 | nih.gov |
Investigation of Specific Receptor Subtypes (e.g., Histamine (B1213489) H3 Receptor, Sigma Receptors)
Research into the receptor interactions of phenoxybutyric acid analogues has revealed specific engagement with certain G protein-coupled receptors, most notably the histamine H3 receptor (H3R). The H3R is a presynaptic autoreceptor and heteroreceptor that modulates the release of histamine and other neurotransmitters, making it a significant target in neuroscience. nih.gov
Studies on a series of phenoxyalkylamine derivatives, which share the core phenoxyalkyl structure with this compound, have identified potent antagonists for the human H3 receptor (hH3R). For instance, a derivative featuring a tert-amyl phenoxy group demonstrated high affinity for hH3R in vitro. nih.gov Another compound from a series of phenoxyalkylamine derivatives, characterized by a tert-butylphenoxy group linked by a four-carbon alkyl chain, was identified as an H3R antagonist. nih.gov While this particular compound was not the most potent in its series in vitro, it uniquely showed anticonvulsant activity in a mouse model. nih.gov
The binding affinities of these representative phenoxyalkylamine derivatives for the human histamine H3 receptor are detailed below.
| Compound Structure Moiety | Receptor | Binding Affinity (Ki) | Activity |
| tert-amyl phenoxyalkylamine | Human H3R | 8.8 nM | Antagonist |
| tert-butylphenoxyalkylamine | Human H3R | 37.8 nM | Antagonist |
This table presents in vitro binding affinities of representative phenoxyalkylamine derivatives for the human histamine H3 receptor. nih.gov
Currently, there is a lack of specific research in the reviewed literature detailing the interactions of this compound or its close analogues with Sigma receptors.
Biochemical Pathway Modulation Investigations
The butyric acid backbone of this compound is a well-studied short-chain fatty acid known to influence a variety of metabolic and signaling pathways.
Butyrate (B1204436), as a primary energy source for colonocytes, plays a crucial role in metabolic regulation. In animal models, sodium butyrate has been shown to modulate hepatic metabolism by activating the pentose (B10789219) phosphate (B84403) pathway and fatty acid synthesis. nih.gov This can lead to a redistribution of fatty acids, providing precursors for processes like milk fat synthesis. nih.gov
The signaling effects of butyrate are integral to its biological activity. Two key pathways modulated by butyrate are the Peroxisome proliferator-activated receptor-gamma (PPARγ) and the AMP-activated protein kinase (AMPK) signaling cascades.
PPARγ Signaling: Butyrate is a known activator of PPARγ signaling, particularly in the intestinal epithelium. nih.gov This activation is a key mechanism for maintaining gut homeostasis. By engaging PPARγ, butyrate drives the energy metabolism of colonocytes toward β-oxidation. nih.gov This metabolic shift has significant downstream consequences, including the reduction of oxygen availability at the epithelial surface, which helps maintain a healthy anaerobic environment in the colon. nih.gov The butyrate-PPARγ axis also suppresses the expression of inducible nitric oxide synthase (iNOS), thereby reducing the luminal levels of nitrate. nih.gov
AMPK Signaling: The AMP-activated protein kinase (AMPK) pathway is a central regulator of cellular energy homeostasis. nih.gov Butyrate has been shown to modulate this pathway, although its effects can be context-dependent. In colon cancer cells, butyrate treatment can activate AMPK, which is associated with anti-proliferative effects. nih.govresearchgate.net However, chronic exposure to butyrate can lead to the development of resistance, a phenomenon linked to the downregulation of AMPK signaling and the corresponding activation of the Akt/mTOR pathway. nih.govnih.gov Activation of AMPK in butyrate-resistant cells can restore their sensitivity, highlighting AMPK as a critical node in the cellular response to butyrate. nih.govnih.gov
The confirmation of a compound's interaction with its intended molecular target within a cellular environment is a critical step in pharmacological research. For analogues of this compound, this involves assessing engagement with targets like PPARγ and AMPK in relevant cellular models, such as human colon cancer cell lines (e.g., HCT116, HT29, SW480). nih.gov
Molecular target engagement is often analyzed by measuring the downstream consequences of compound binding. For the AMPK pathway, this is demonstrated by immunoblot analysis of the phosphorylation status of key proteins. For example, in butyrate-sensitive cells, treatment leads to an increase in the phosphorylation of AMPKα (at Thr172) and its substrate, Acetyl-CoA Carboxylase (ACC) (at Ser79). nih.gov Conversely, in butyrate-resistant cells, these phosphorylation levels are decreased, while phosphorylation of proteins in the opposing Akt/mTOR pathway (p-Akt at Ser473, p-mTOR at Ser2448) is increased. nih.govnih.gov These shifts in protein phosphorylation serve as a direct readout of target engagement and pathway modulation within a cellular context.
Modern biophysical techniques such as the Cellular Thermal Shift Assay (CETSA) and NanoBRET™ assays provide more direct and quantitative methods to measure the physical binding of a ligand to its target protein inside intact cells, offering advanced tools for confirming molecular target engagement. nih.govresearchgate.net
| Cell Line Context | p-AMPKα (Thr172) | p-ACC (Ser79) | p-Akt (Ser473) | p-mTOR (Ser2448) |
| Parental (Butyrate-Sensitive) | Increased | Increased | Decreased | Decreased |
| Butyrate-Resistant | Decreased | Decreased | Increased | Increased |
This table summarizes the differential effects of butyrate on key signaling proteins in parental (sensitive) versus butyrate-resistant human colon cancer cells, demonstrating target engagement through downstream pathway modulation. nih.govnih.gov
Structure Activity Relationship Sar Investigations of 4 3 Cyanophenoxy Butyric Acid and Its Analogues
Impact of Aromatic Substituents on Biological Activity
The nature and position of substituents on the aromatic ring of phenoxybutyric acid analogues can dramatically alter their biological profile. The cyano group in the meta-position, as seen in the parent compound, is often a key feature for activity. Research into related structures has shown that an m-CN substitution can lead to better enzyme inhibition compared to other groups. mdpi.com
Studies on various classes of compounds have consistently demonstrated the profound influence of aromatic substituents. For instance, in a series of selective androgen receptor modulators (SARMs) with a phenoxy-propionamide scaffold, the introduction of nitro or cyano substituents at the para-position of the aromatic rings significantly impacted androgen receptor (AR) binding affinity and in vivo clearance. nih.gov Specifically, the S-3-(4-cyanophenoxy) derivative (S-22) exhibited the slowest in vivo clearance, which contributed to its high potency and efficacy in anabolic tissues. nih.gov
Further research on other heterocyclic compounds has reinforced the importance of the substitution pattern on the phenyl moiety. In one study, 3,4-dialkoxyphenyl substitution was shown to have a significant positive impact on the antiplasmodial activity and cytotoxicity of 1,2,5-oxadiazoles. mdpi.com The compound N-[4-(3-ethoxy-4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]-3-methylbenzamide, for example, displayed high in vitro activity and a very promising selectivity index. mdpi.com The presence of other substituents, such as nitro groups, also tended to result in higher activity compared to their corresponding amino analogues. mdpi.com
The following table summarizes findings on how different aromatic substituents affect biological activity in related compound series.
| Compound Series | Substituent | Position | Observed Effect on Activity | Reference |
| Furan-2-carboxylic acid derivatives | Cyano (CN) | meta | Improved enzyme inhibition | mdpi.com |
| Furan-2-carboxylic acid derivatives | Trifluoromethyl (CF3) | para | Maintained promising activity | mdpi.com |
| Phenoxy-propionamide SARMs | Cyano (CN) | para | High AR binding affinity, slowest in vivo clearance, high potency | nih.gov |
| Phenoxy-propionamide SARMs | Nitro (NO2) | para | High AR binding affinity | nih.gov |
| 1,2,5-Oxadiazoles | 3-Ethoxy-4-methoxy | para (on phenyl ring) | High antiplasmodial activity and selectivity | mdpi.com |
| 1,2,5-Oxadiazoles | Nitro (NO2) | meta or para | Generally more active than amino analogues | mdpi.com |
Role of the Butyric Acid Chain Length and Conformation
The butyric acid side chain is a critical determinant of the biological activity of 4-(3-cyanophenoxy)butyric acid analogues. Both the length of the alkyl chain and its conformational flexibility are pivotal for optimal interaction with biological targets.
Investigations into structural analogues of n-butyric acid have revealed that activity is highly dependent on chain length. Studies have shown that unbranched fatty acids with four or five carbon atoms exhibit activity, with a four-carbon chain being optimal for down-regulating c-myc expression in Burkitt's lymphoma cells. nih.gov This suggests that a specific chain length is required to properly position the terminal carboxylic acid group for interaction with its target.
The conformation of the side chain also plays a significant role. In the crystalline state of a related compound, 4-(3-methoxyphenoxy)butyric acid, all carbon-carbon bonds within the side chain adopt a trans conformation. nih.govresearchgate.net This extended conformation may be the preferred arrangement for binding to a receptor or enzyme active site. The design of analogues for other targets has also highlighted that a suitable linker length is essential for activity. mdpi.com
| Chain Modification | Observation | Implication | Reference |
| Chain Length | Optimal activity observed with a 4-carbon unbranched chain. | Specific length is crucial for biological function. | nih.gov |
| Conformation | Side chain C-C bonds adopt a trans conformation in a related crystal structure. | An extended conformation may be necessary for target interaction. | nih.govresearchgate.net |
| Physicochemical Properties | Longer fatty acid chains increase lipophilicity. | Modulates properties like solubility and formulation characteristics. | nih.gov |
Influence of Chiral Centers on Molecular Interactions
Stereochemistry is a fundamental aspect of molecular recognition, and the presence of chiral centers in analogues of this compound can have a profound impact on their biological activity. longdom.org The three-dimensional arrangement of atoms dictates how a molecule interacts with its biological target, and often only one enantiomer or diastereomer of a chiral compound will exhibit the desired effect. longdom.orgnih.gov
Research on chiral natural compounds and their derivatives consistently shows that stereochemistry plays a pivotal role in their biological function. nih.govnih.gov For instance, in a study of 3-Br-acivicin and its derivatives, which feature chiral centers, it was found that only the isomers with a specific (5S, αS) configuration displayed significant antiplasmodial activity. nih.govresearchgate.net This stereoselectivity was attributed to the possibility of the active isomers being recognized and taken up by a specific L-amino acid transport system. nih.govresearchgate.net
Bioisosteric Modifications and Their Effects on Activity Profiles
Bioisosteric replacement is a widely used strategy in drug design to optimize the properties of a lead compound. researchgate.net This approach involves substituting a functional group with another that has similar physical or chemical properties, with the goal of enhancing activity, improving selectivity, or altering metabolic pathways. researchgate.netdrughunter.com For analogues of this compound, the carboxylic acid moiety is a prime target for bioisosteric modification.
The carboxylic acid group, while often crucial for target interaction, can also be responsible for metabolic instability or limited passive diffusion across biological membranes. nih.gov Replacing it with a suitable bioisostere can mitigate these issues while preserving the necessary binding interactions. nih.gov Commonly employed bioisosteres for carboxylic acids include tetrazoles, hydroxamic acids, N-acylsulfonamides, and various hydroxy-heterocycles like 3-hydroxyisoxazole. nih.govnih.govhyphadiscovery.com
Tetrazoles : 5-substituted 1H-tetrazoles are one of the most recognized non-classical bioisosteres of carboxylic acids, possessing comparable acidity (pKa ≈ 4.5–4.9). drughunter.com They are found in numerous FDA-approved drugs. drughunter.com
Hydroxamic Acids : This functional group can also act as a carboxylic acid surrogate and is known for its metal-chelating properties. nih.gov
Acyl Sulfonamides and Isoxazolols : These are other examples of ionizable groups that can effectively mimic the carboxylic acid functionality. nih.govhyphadiscovery.com
Neutral Bioisosteres : In some cases, the charged carboxylate can be replaced by neutral functional groups that rely on hydrogen bonds or cation-π interactions to engage the target protein. nih.govhyphadiscovery.com
The success of a bioisosteric replacement is highly context-dependent. drughunter.com For example, while furan and thiophene are often considered bioisosteres, a study on heterocyclic MbtI inhibitors found that their biological profiles were not comparable, suggesting that other factors beyond simple isosterism were at play. mdpi.com Conversely, in the development of other therapeutic agents, replacing a hydroxyl group with a bioisosteric fluorine atom led to analogues with higher activity. rsc.org
The following table lists common bioisosteres for the carboxylic acid group.
| Bioisostere | Key Features | Reference(s) |
| 5-Substituted Tetrazole | Similar acidity (pKa) to carboxylic acids. | drughunter.comnih.gov |
| Hydroxamic Acid | Moderately acidic, strong metal-chelating properties. | nih.gov |
| N-Acylsulfonamide | Ionizable group that can mimic carboxylates. | nih.govhyphadiscovery.com |
| 3-Hydroxyisoxazole | Planar, acidic heterocycle (pKa ≈ 4–5). | nih.gov |
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. fiveable.mewikipedia.org By quantifying physicochemical properties or theoretical molecular descriptors, QSAR models can predict the activity of new, unsynthesized compounds, thereby guiding rational drug design. fiveable.mewikipedia.org
A QSAR model takes the general form: Activity = f (physicochemical properties and/or structural properties) + error wikipedia.org
The "predictors" in the model consist of various molecular descriptors that fall into several categories: srmist.edu.in
Lipophilic parameters : Such as the partition coefficient (log P) and the π-substituent constant, which describe a molecule's hydrophobicity.
Electronic parameters : Including the Hammett constant (σ), which quantifies the electron-donating or electron-withdrawing effect of substituents.
Steric parameters : Such as Taft's constant (Es), which describes the size and shape of a substituent.
Topological and 3D descriptors : These describe aspects like molecular connectivity, shape, and van der Waals volume. researchgate.net
In the context of this compound analogues, QSAR studies can help identify the key structural features that govern their activity. For instance, a QSAR study on related 4-(1-benzoylindol-3-yl) butyric acid derivatives was developed using Multiple Linear Regression (MLR) to predict their inhibitory activity against 5-α reductase type II. researchgate.net More advanced 3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), provide insights into how steric and electrostatic fields around the molecules correlate with activity. rsc.orgnih.gov These models can generate contour maps that visualize regions where bulky, electron-donating, or hydrophilic groups would be favorable or unfavorable for activity, providing a powerful tool for designing more potent analogues. rsc.org The robustness and predictive power of a QSAR model are evaluated through rigorous internal and external validation procedures. nih.gov
In Vitro Metabolic Fate and Pathway Elucidation of 4 3 Cyanophenoxy Butyric Acid Analogues
Identification of In Vitro Metabolites Using Hepatic Subcellular Fractions (Microsomes, Cytosol)
In vitro metabolism studies typically utilize hepatic subcellular fractions, such as microsomes and cytosol, to identify potential metabolites. Microsomes contain a high concentration of cytochrome P450 (CYP450) enzymes, which are crucial for phase I oxidative metabolism. Cytosol contains various enzymes, including those responsible for hydrolysis and some conjugation reactions.
For a hypothetical compound like 4-(3-Cyanophenoxy)butyric acid, incubation with liver microsomes would be expected to yield metabolites resulting from the oxidation of the aromatic ring and the butyric acid side chain. The presence of the ether linkage also presents a potential site for metabolic activity.
Cytosolic incubations would be critical for investigating the hydrolysis of the nitrile group. Studies on other aromatic nitriles have shown that the enzymes responsible for the conversion of a nitrile to a benzamide (B126) and subsequently to a benzoic acid are primarily located in the cytosol.
A general approach to metabolite identification would involve incubating this compound with human and animal liver microsomes and cytosol in the presence of necessary cofactors (e.g., NADPH for CYP450-mediated reactions). The resulting incubates would then be analyzed using techniques like liquid chromatography-mass spectrometry (LC-MS/MS) to detect and characterize potential metabolites based on their mass-to-charge ratio and fragmentation patterns.
Table 1: Hypothetical In Vitro Metabolites of this compound in Hepatic Subcellular Fractions
| Putative Metabolite | Expected Subcellular Fraction | Metabolic Reaction |
| Hydroxylated aromatic ring metabolite | Microsomes | Aromatic Hydroxylation |
| Hydroxylated butyric acid side chain metabolite | Microsomes | Aliphatic Hydroxylation |
| O-dealkylated phenol (B47542) metabolite | Microsomes | O-Dealkylation |
| 3-Carboxamidophenoxy-butyric acid | Cytosol | Nitrile Hydrolysis |
| 3-Carboxyphenoxy-butyric acid | Cytosol | Amide Hydrolysis |
| Glucuronide conjugate of parent or phase I metabolites | Microsomes | Glucuronidation |
| Sulfate conjugate of parent or phase I metabolites | Cytosol | Sulfation |
Characterization of Biotransformation Pathways (e.g., Oxidation, Hydrolysis, Conjugation)
Based on the chemical structure of this compound, several biotransformation pathways can be anticipated.
Oxidation: This is a primary phase I metabolic pathway, predominantly mediated by CYP450 enzymes in the liver microsomes. For this compound, oxidation could occur at multiple sites:
Aromatic Hydroxylation: Addition of a hydroxyl group to the cyanophenoxy ring.
Aliphatic Hydroxylation: Oxidation of the butyric acid side chain.
O-Dealkylation: Cleavage of the ether linkage, which would lead to the formation of a phenol and a butyric acid derivative.
Hydrolysis: The nitrile (cyano) group is susceptible to hydrolysis. This is typically a two-step process:
Conversion of the nitrile to an amide (4-(3-carbamoylphenoxy)butyric acid).
Further hydrolysis of the amide to a carboxylic acid (4-(3-carboxyphenoxy)butyric acid). As mentioned, the enzymes for this pathway are often found in the cytosol.
Conjugation: Phase II metabolic pathways involve the conjugation of the parent compound or its phase I metabolites with endogenous molecules to increase their water solubility and facilitate excretion. Potential conjugation reactions for this compound and its metabolites include:
Glucuronidation: Attachment of glucuronic acid, typically to hydroxyl groups introduced during oxidation or to the carboxylic acid moiety of the butyric acid side chain. This process is primarily catalyzed by UDP-glucuronosyltransferases (UGTs) located in the microsomes.
Sulfation: Conjugation with a sulfonate group, catalyzed by sulfotransferases (SULTs) found in the cytosol. This is another common pathway for phenolic metabolites.
Species-Specific In Vitro Metabolism Comparisons
The rate and pathway of drug metabolism can vary significantly between different species. These differences are often due to variations in the expression and activity of drug-metabolizing enzymes. For aromatic ethers and nitriles, species-specific differences in metabolism have been documented.
For instance, the extent of aromatic hydroxylation versus side-chain oxidation can differ between rodents, dogs, and humans. Similarly, the activity of nitrile-hydrolyzing enzymes can show species-dependent variations. Therefore, in vitro metabolism studies using liver fractions from various species (e.g., rat, mouse, dog, monkey, and human) are crucial to identify a suitable animal model for preclinical toxicology studies that best reflects human metabolism.
Without experimental data for this compound, it is not possible to provide a specific comparison of its metabolism across different species.
Table 2: General Species Differences in the Metabolism of Aromatic Compounds
| Metabolic Pathway | Common Observation |
| Aromatic Hydroxylation | Can be highly variable between species in terms of position and extent. |
| O-Dealkylation | Generally a common pathway in many species, but the rate can differ. |
| Nitrile Hydrolysis | The activity of cytosolic hydrolases can vary significantly. |
| Glucuronidation | UGT isoform expression and activity differ, leading to different conjugation patterns. |
| Sulfation | SULT activity and capacity can be a point of significant interspecies variation. |
Enzyme Reaction Phenotyping for Metabolizing Enzymes (e.g., CYP isoforms)
Enzyme reaction phenotyping is performed to identify the specific enzymes responsible for the metabolism of a compound. For phase I metabolism, this typically involves identifying the specific CYP450 isoforms that catalyze the oxidative pathways.
This can be achieved through several in vitro methods:
Recombinant Human CYP Enzymes: Incubating the compound with a panel of individual, recombinantly expressed human CYP isoforms (e.g., CYP1A2, CYP2C9, CYP2C19, CYP2D6, CYP3A4) to see which enzymes produce metabolites.
Chemical Inhibition: Using known selective inhibitors of specific CYP isoforms in incubations with human liver microsomes. A significant reduction in metabolite formation in the presence of a specific inhibitor suggests the involvement of that particular CYP isoform.
Correlation Analysis: Correlating the rate of metabolite formation with the known activities of specific CYP isoforms across a panel of individual human liver microsomes.
Given that a wide range of CYP isoforms can metabolize aromatic compounds, it would be plausible that multiple CYPs could be involved in the metabolism of this compound. However, without experimental data, the specific isoforms cannot be identified.
Computational Chemistry Approaches in the Study of 4 3 Cyanophenoxy Butyric Acid
Molecular Docking and Dynamics Simulations for Ligand-Target Interactions
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This method is crucial for understanding how 4-(3-Cyanophenoxy)butyric acid might interact with biological targets such as enzymes or receptors. The process involves placing the ligand (this compound) into the binding site of a target protein and calculating the binding affinity, often expressed as a docking score. A higher score typically indicates a more stable and potentially more potent interaction.
Following docking, molecular dynamics (MD) simulations can be employed to study the dynamic behavior of the ligand-target complex over time. frontiersin.org MD simulations provide a more realistic representation of the biological environment by simulating the movement of atoms and molecules. dovepress.com For this compound, an MD simulation could reveal:
The stability of the binding pose predicted by docking.
Key amino acid residues involved in sustained interactions.
The conformational changes in both the ligand and the target protein upon binding. frontiersin.org
The role of solvent molecules in mediating the interaction.
These simulations can generate data on parameters like Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF) to assess the stability of the complex and the flexibility of its components, respectively. researchgate.net
Quantum Mechanical Calculations for Electronic Structure and Reactivity
Quantum mechanical (QM) calculations offer a highly detailed view of the electronic structure of a molecule. For this compound, these calculations can determine various properties that are fundamental to its chemical behavior, including:
Electron Distribution: Mapping the electron density to identify electron-rich and electron-deficient regions, which are crucial for predicting sites of interaction.
Orbital Energies: Calculating the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is an indicator of the molecule's chemical reactivity and stability.
Electrostatic Potential: Visualizing the electrostatic potential on the molecular surface to predict how the molecule will interact with other charged or polar molecules.
These calculations can provide insights into the intrinsic reactivity of this compound, helping to understand its potential chemical transformations and interactions with biological macromolecules from a fundamental electronic perspective.
Pharmacophore Modeling for Ligand Design
Pharmacophore modeling is a technique used to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. dovepress.com A pharmacophore model for this compound would typically include features such as:
Hydrogen bond donors and acceptors
Aromatic rings
Hydrophobic centers
Positive and negative ionizable groups
This model can be generated based on the structure of this compound itself (ligand-based) or from the structure of its biological target's binding site (structure-based). nih.gov Once a pharmacophore model is developed, it can be used as a 3D query to screen large databases of chemical compounds to identify other molecules that possess the same essential features and are therefore likely to have similar biological activity. dovepress.com This approach is instrumental in the design of new ligands with potentially improved properties.
Table 1: Potential Pharmacophoric Features of this compound
| Feature Type | Description |
|---|---|
| Hydrogen Bond Acceptor | The oxygen atoms of the carboxylic acid and the ether linkage, and the nitrogen of the cyano group. |
| Hydrogen Bond Donor | The hydrogen atom of the carboxylic acid. |
| Aromatic Ring | The cyanophenoxy group. |
Prediction of Metabolic Pathways and Enzyme Binding
Computational methods can be utilized to predict the metabolic fate of this compound within a biological system. These approaches often use databases of known metabolic reactions and enzyme substrate specificities to forecast potential biotransformations. For instance, software can predict which cytochrome P450 (CYP) enzymes are likely to metabolize the compound.
The binding of this compound to metabolic enzymes can also be investigated using molecular docking and dynamics simulations, similar to the approach for therapeutic targets. By docking the compound into the active sites of various metabolic enzymes, it is possible to predict:
The likelihood of the compound being a substrate for a particular enzyme.
Potential sites of metabolism on the molecule.
The potential for the compound to inhibit metabolic enzymes, which could lead to drug-drug interactions.
Future Directions in Research on 4 3 Cyanophenoxy Butyric Acid
Development of Novel Synthetic Methodologies
The classical synthesis of 4-(3-cyanophenoxy)butyric acid typically involves the Williamson ether synthesis, reacting a salt of 3-cyanophenol (B46033) with a 4-halobutyrate ester, followed by hydrolysis. While effective, this method presents opportunities for improvement in terms of efficiency, cost, and environmental impact. Future research is expected to explore more advanced and sustainable synthetic strategies.
Key areas for development include:
Catalytic Approaches: Moving beyond stoichiometric reagents, the use of novel catalysts for the etherification step is a promising avenue. This includes the investigation of phase-transfer catalysts to enhance reaction rates and yields in biphasic systems, and the development of "green" catalytic versions of the Williamson synthesis that utilize weaker, less toxic alkylating agents at high temperatures. researchgate.netfrancis-press.comsemanticscholar.orgmdpi.com
Flow Chemistry: The transition from batch processing to continuous flow synthesis could offer significant advantages, including improved safety, better control over reaction parameters (temperature, pressure, and mixing), and enhanced scalability. This methodology is particularly suited for optimizing multi-step syntheses.
Enzymatic Synthesis: Biocatalysis represents a frontier in green chemistry. The exploration of enzymes, such as hydrolases or etherases, for the key bond-forming steps could lead to highly selective and environmentally benign synthetic routes.
Alternative Coupling Strategies: Research into unconventional methods, such as the intermolecular C-O addition of carboxylic acids to arynes, could provide entirely new pathways to the phenoxybutyrate scaffold, potentially bypassing the need for halogenated precursors. nih.gov
| Methodology | Potential Advantages | Key Research Focus |
|---|---|---|
| Advanced Williamson Ether Synthesis | Improved efficiency, reduced waste, lower cost | Development of recyclable phase-transfer catalysts; high-temperature catalytic systems researchgate.netmdpi.com |
| Continuous Flow Synthesis | Enhanced safety, scalability, and process control | Optimization of reaction conditions in microreactors |
| Biocatalysis / Enzymatic Synthesis | High selectivity, mild reaction conditions, sustainability | Screening and engineering of suitable enzymes |
| Aryne Chemistry | Novel reaction pathway, access to diverse analogs | Exploring the scope of aryne insertion into C-O bonds of alkanoic acids nih.gov |
Elucidation of Undiscovered Molecular Targets
A critical gap in the current understanding of this compound is the definitive identification of its direct molecular targets within a biological system. Structurally related compounds, such as phenylbutyric acid, are known to function as histone deacetylase (HDAC) inhibitors and chemical chaperones that can mitigate endoplasmic reticulum (ER) stress. drugbank.comnih.govresearchgate.net These known activities provide a logical starting point for investigation. However, the unique combination of the cyanophenyl head and the butyric acid tail may confer novel target specificities.
Future research to uncover these targets should employ a multi-pronged approach:
Hypothesis-Driven Investigation: Direct biochemical assays should be conducted to determine if this compound inhibits the activity of various HDAC isoforms or other enzymes known to be modulated by butyrate (B1204436) derivatives.
Unbiased Chemical Proteomics: To identify targets without prior assumptions, affinity-based proteomics methods are essential. nih.gov This involves synthesizing a derivative of the compound that can be immobilized on a solid support (e.g., beads) to "pull down" interacting proteins from cell lysates for identification by mass spectrometry.
Computational Docking and Virtual Screening: In silico modeling can predict potential binding partners by docking the structure of this compound into the crystal structures of known protein targets. The benzonitrile moiety, present in several FDA-approved drugs, is known to participate in specific molecular recognition events that can be modeled. nih.gov
Advanced Mechanistic Studies of Biochemical Modulation
Once primary molecular targets are identified, the subsequent challenge is to understand the downstream biochemical consequences of their modulation by this compound. Research in this area must move beyond simple target binding to delineate the compound's full mechanism of action on cellular pathways.
Key directions for advanced mechanistic studies include:
Pathway Analysis: If the compound is confirmed as an HDAC inhibitor, studies should investigate its effects on the acetylation status of specific histone and non-histone proteins, and the subsequent changes in gene expression for pathways related to cell cycle control, apoptosis, and differentiation.
ER Stress and Protein Folding: Drawing parallels with phenylbutyric acid, research should explore the compound's potential role as a chemical chaperone. nih.govresearchgate.net This would involve assessing its ability to rescue misfolded proteins, reduce markers of ER stress (e.g., phosphorylation of eIF2α, splicing of XBP1), and restore protein homeostasis.
Metabolic Reprogramming: The butyrate moiety suggests a potential link to cellular metabolism. Studies should investigate whether the compound alters key metabolic pathways such as glycolysis, the tricarboxylic acid (TCA) cycle, or fatty acid metabolism.
Integration of Omics Data in Chemical Biology Research
To achieve a holistic understanding of the cellular response to this compound, future research must integrate multiple layers of "omics" data. This systems-level approach can reveal not only the direct effects of the compound but also complex, indirect, and off-target consequences. the-scientist.comnih.gov
Transcriptomics: RNA-sequencing (RNA-seq) can provide a global snapshot of how the compound alters gene expression, offering clues to the cellular pathways being modulated.
Proteomics: Quantitative proteomics can identify changes in protein abundance and post-translational modifications (e.g., acetylation) that occur in response to treatment, directly linking target engagement to functional outcomes.
Metabolomics: As a powerful tool for studying drug action, metabolomics can map the compound-induced changes in the cellular metabolome. researchgate.netcreative-proteomics.comnih.gov This can reveal disruptions in biochemical pathways and identify biomarkers of the compound's activity.
By integrating these datasets, researchers can build comprehensive models of the compound's mechanism of action, identify potential synergistic drug combinations, and predict both therapeutic and adverse effects.
| Omics Platform | Primary Data Output | Key Biological Questions Addressed |
|---|---|---|
| Transcriptomics (RNA-seq) | Differential gene expression profiles | Which signaling and metabolic pathways are transcriptionally regulated by the compound? |
| Proteomics (Mass Spectrometry) | Changes in protein abundance and post-translational modifications | How does the compound affect protein expression and signaling cascades? What are the downstream effects of target engagement? |
| Metabolomics (MS, NMR) | Alterations in endogenous metabolite levels | Does the compound induce metabolic reprogramming? What are the metabolic biomarkers of its activity? researchgate.net |
Exploration of New Applications as Probes in Chemical Biology
Beyond its potential therapeutic effects, the structure of this compound is well-suited for development into a chemical probe—a tool designed to study biological systems. The carboxylic acid group provides a convenient "handle" for chemical modification without drastically altering the core pharmacophore. nih.govlumiprobe.comthermofisher.com
Future research should focus on the rational design and synthesis of probes for various applications:
Target Identification and Validation: Attaching an alkyne or azide group to the butyric acid chain would enable "click" chemistry reactions. This would allow for the covalent labeling of binding partners in situ, which can then be identified using fluorescence microscopy or mass spectrometry.
Cellular Imaging: Conjugating a fluorophore to the compound would create a fluorescent probe to visualize its subcellular localization and track its uptake and distribution in living cells in real-time.
Metabolic Tracing: Incorporating stable isotopes (e.g., ¹³C, ¹⁵N) into the molecule would enable its metabolic fate to be traced using mass spectrometry, determining if it is incorporated into cellular components or metabolized through specific pathways. Masking the carboxylic acid as an ester can improve cell permeability for such probes. nih.gov
The development of such probes would not only accelerate research into the mechanism of this compound itself but also provide valuable tools for the broader study of the biological pathways it modulates.
Q & A
Q. What are the optimal synthetic routes for preparing 4-(3-Cyanophenoxy)butyric acid, and how do reaction conditions influence yield?
The synthesis of this compound typically involves nucleophilic substitution or coupling reactions. For example, a phenol derivative (e.g., 3-cyanophenol) can react with a halogenated butyric acid (e.g., 4-bromobutyric acid) under basic conditions (e.g., K₂CO₃ in DMF) at 60–80°C for 12–24 hours . Yield optimization requires controlling stoichiometry (1:1.2 molar ratio of phenol to halide), inert atmosphere (N₂ or Ar), and post-reaction purification via acid-base extraction followed by recrystallization (ethanol/water). Impurities from incomplete substitution can be minimized using TLC monitoring (silica gel, ethyl acetate/hexane eluent) .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key peaks confirm its structure?
Nuclear Magnetic Resonance (NMR) spectroscopy is critical:
- ¹H NMR : A triplet at δ 2.50–2.70 ppm (CH₂ adjacent to COOH), a multiplet at δ 4.10–4.30 ppm (OCH₂), and aromatic signals at δ 7.30–7.70 ppm (cyanophenyl group).
- ¹³C NMR : A carbonyl carbon at δ 170–175 ppm (COOH) and a nitrile carbon at δ 115–120 ppm (CN).
Mass spectrometry (MS) should show a molecular ion peak matching the molecular weight (e.g., 219.2 g/mol for C₁₁H₁₁NO₃). FT-IR confirms functional groups: a broad O-H stretch (~2500–3000 cm⁻¹ for COOH), C≡N stretch (~2240 cm⁻¹), and C-O-C stretch (~1250 cm⁻¹) .
Q. How can researchers improve the aqueous solubility of this compound for in vitro studies?
Solubility can be enhanced via:
- pH adjustment : Deprotonate the carboxylic acid group by dissolving in alkaline buffers (pH > 8.0).
- Co-solvents : Use DMSO (≤10% v/v) or ethanol (≤5% v/v) in PBS.
- Salt formation : React with sodium bicarbonate to form a sodium salt, increasing hydrophilicity . Stability tests (e.g., 24-hour agitation at 37°C) should confirm no precipitation.
Q. What are the recommended storage conditions to maintain the stability of this compound?
Store the compound in airtight, light-resistant containers under inert gas (argon) at –20°C. Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) to assess stability. Monitor purity via HPLC (C18 column, acetonitrile/water + 0.1% TFA) .
Q. How can researchers resolve contradictions in reported melting points or spectral data for this compound?
Contradictions often arise from polymorphic forms or residual solvents. Perform:
- Differential Scanning Calorimetry (DSC) : To identify polymorphs (e.g., endothermic peaks at distinct temperatures).
- Elemental Analysis : Verify stoichiometry (C, H, N % within ±0.3% of theoretical values).
- X-ray Crystallography : Resolve structural ambiguities .
Advanced Research Questions
Q. What experimental strategies are used to investigate the enzyme inhibition potential of this compound?
Design assays targeting enzymes like monoamine oxidase (MAO) or cytochrome P450:
Q. How can structure-activity relationship (SAR) studies optimize the bioactivity of this compound derivatives?
Modify the cyanophenyl or butyric acid moieties:
- Substituent variation : Replace –CN with –NO₂ or –CF₃ to alter electron-withdrawing effects.
- Chain elongation : Synthesize homologs (e.g., 5-(3-cyanophenoxy)valeric acid) to assess chain length impact on permeability.
Evaluate changes via cytotoxicity assays (MTT) on cancer cell lines (e.g., HeLa, MCF-7) and logP measurements .
Q. What methodologies address discrepancies in reported biological activities of this compound analogs?
Discrepancies may stem from assay conditions or impurity profiles. Standardize protocols:
Q. How is this compound utilized in designing targeted drug delivery systems?
Conjugate the compound to nanoparticles (e.g., PLGA) via EDC/NHS chemistry. Assess:
- Loading efficiency : Quantify via UV-Vis (λ = 270 nm).
- Release kinetics : Conduct dialysis (PBS pH 7.4, 37°C) over 72 hours.
- Targeting efficacy : Test on cells overexpressing receptors (e.g., folate receptor) using flow cytometry .
Q. What computational tools predict the environmental fate or toxicity of this compound?
Use QSAR models (e.g., TEST by EPA) to estimate:
- Biodegradation potential : Apply BIOWIN algorithms.
- Ecotoxicity : Predict LC₅₀ for fish (e.g., Fathead Minnow) and Daphnia magna.
Validate with experimental data from OECD Guideline 301 (ready biodegradability) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
